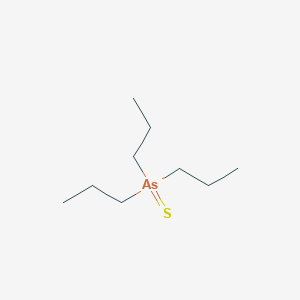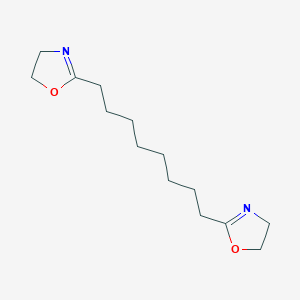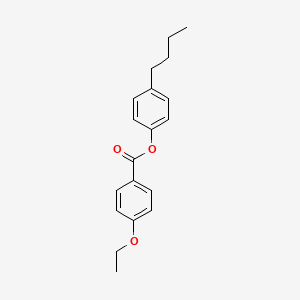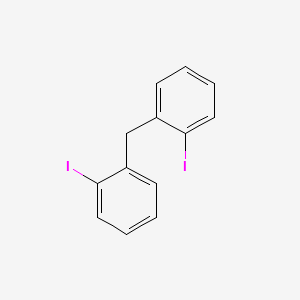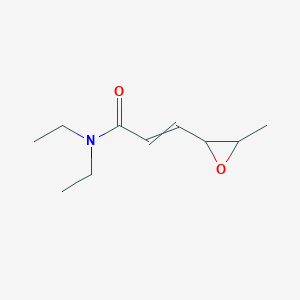
Henicosa-1,20-dien-11-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Henicosa-1,20-dien-11-one is an organic compound with the molecular formula C21H38O It is a long-chain unsaturated ketone, specifically a dienone, which means it contains two double bonds and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Henicosa-1,20-dien-11-one can be synthesized through various organic synthesis methods. One common approach involves the aldol condensation of long-chain aldehydes with ketones, followed by selective hydrogenation to introduce the double bonds at specific positions. The reaction conditions typically involve the use of strong bases like sodium hydroxide or potassium hydroxide and solvents such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve the large-scale aldol condensation process, followed by purification steps such as distillation or recrystallization to obtain the pure compound. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: this compound can participate in substitution reactions where the ketone group is replaced by other functional groups. This can be achieved using reagents like Grignard reagents (RMgX) or organolithium compounds (RLi).
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, H2 with a palladium catalyst.
Substitution: Grignard reagents in dry ether, organolithium compounds in hexane.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Various substituted ketones or alcohols.
Aplicaciones Científicas De Investigación
Henicosa-1,20-dien-11-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: this compound is used in the production of fragrances and flavors due to its distinctive odor profile.
Mecanismo De Acción
The mechanism of action of Henicosa-1,20-dien-11-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways are still under investigation.
Comparación Con Compuestos Similares
Henicosa-1,20-dien-11-one can be compared with other similar long-chain ketones and dienones:
Henicosa-6,9-dien-11-one: Another dienone with double bonds at different positions, used as a pheromone in certain insect species.
Henicosa-1,3-dien-10-one: A compound with a similar structure but different double bond positions, studied for its potential anticariogenic properties.
Heneicosane: A saturated hydrocarbon with no double bonds, used as a pheromone and in other industrial applications.
The uniqueness of this compound lies in its specific double bond positions and ketone functionality, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
41625-03-0 |
|---|---|
Fórmula molecular |
C21H38O |
Peso molecular |
306.5 g/mol |
Nombre IUPAC |
henicosa-1,20-dien-11-one |
InChI |
InChI=1S/C21H38O/c1-3-5-7-9-11-13-15-17-19-21(22)20-18-16-14-12-10-8-6-4-2/h3-4H,1-2,5-20H2 |
Clave InChI |
ZESIVAZXTCESRN-UHFFFAOYSA-N |
SMILES canónico |
C=CCCCCCCCCC(=O)CCCCCCCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


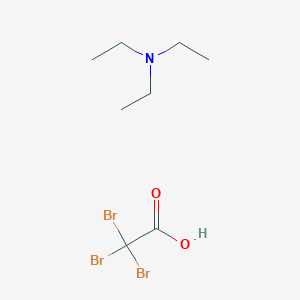

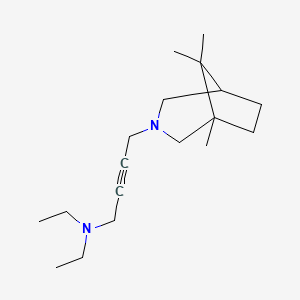
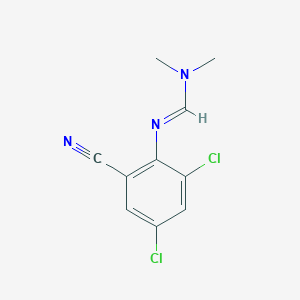
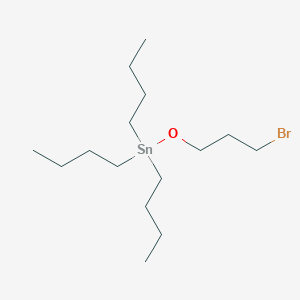
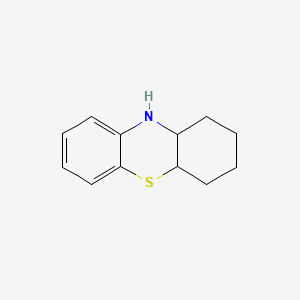
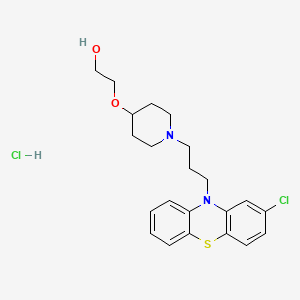
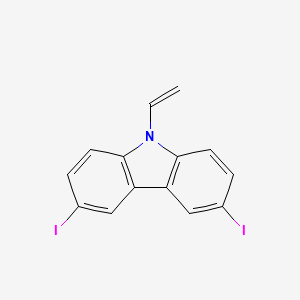
![7,7-Dimethylbicyclo[4.1.1]octan-3-one](/img/structure/B14661416.png)
